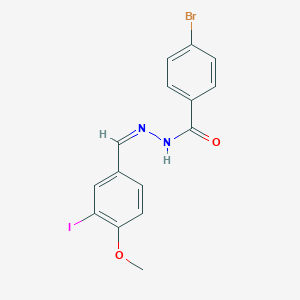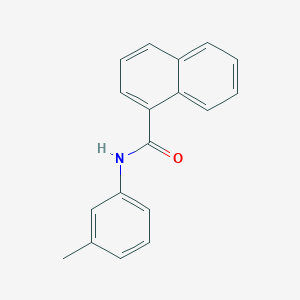![molecular formula C25H18Cl2O4 B387834 2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione](/img/structure/B387834.png)
2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by its complex structure, which includes dichlorobenzyl, ethoxy, and indan-1,3-dione moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione typically involves multiple steps:
Formation of 2,4-Dichlorobenzyl Alcohol: This can be achieved by the reduction of 2,4-dichlorobenzaldehyde using a reducing agent such as sodium borohydride.
Etherification: The 2,4-dichlorobenzyl alcohol is then reacted with 3-ethoxybenzaldehyde in the presence of a base like potassium carbonate to form 2-[4-(2,4-dichlorobenzyloxy)-3-ethoxybenzaldehyde].
Condensation Reaction: The final step involves the condensation of the synthesized aldehyde with indan-1,3-dione in the presence of a catalyst such as piperidine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, particularly with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it may inhibit enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4-Dichloro-benzyloxy)-benzylidene]-indan-1,3-dione
- 2-[4-(2,4-Dichloro-benzyloxy)-3-methoxy-benzylidene]-indan-1,3-dione
Uniqueness
2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-1H-indene-1,3(2H)-dione is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
Molecular Formula |
C25H18Cl2O4 |
|---|---|
Molecular Weight |
453.3g/mol |
IUPAC Name |
2-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C25H18Cl2O4/c1-2-30-23-12-15(11-20-24(28)18-5-3-4-6-19(18)25(20)29)7-10-22(23)31-14-16-8-9-17(26)13-21(16)27/h3-13H,2,14H2,1H3 |
InChI Key |
JDQZRMQKAYCYKO-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)C3=CC=CC=C3C2=O)OCC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B387753.png)
![5-(4-NITROPHENOXY)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B387754.png)
![ETHYL 5-[N-(4-BROMOBENZOYL)4-BROMOBENZAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B387756.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B387757.png)
![Tert-butyl 2-[3-(1-adamantylamino)-1-methyl-3-oxopropylidene]hydrazinecarboxylate](/img/structure/B387758.png)
![2-[5-(4-chlorophenyl)-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(2-naphthyl)-1,3-thiazole](/img/structure/B387760.png)
![N-(2-methoxyphenyl)-N-[4-(2-naphthyl)-1,3-thiazol-2-yl]amine](/img/structure/B387762.png)
![5-amino-6-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B387765.png)

![Ethyl 2-[(2-chlorobenzoyl)amino]-2-(3,4-dimethylanilino)-3,3,3-trifluoropropanoate](/img/structure/B387767.png)
![2,7-bis(2,5-dimethylphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B387770.png)
![ethyl (4S,8R,9S,13R,16S)-16-acetyloxy-8-[(Z)-N-acetyloxy-C-methylcarbonimidoyl]-9,13-dimethyl-7-oxa-6-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-5,18-diene-5-carboxylate](/img/structure/B387772.png)
![1-{(E)-[(2,4-dimethylphenyl)imino]methyl}-17-(2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B387773.png)
